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3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt - 81693-22-3

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt

Catalog Number: EVT-1438868
CAS Number: 81693-22-3
Molecular Formula: C25H42N2O19
Molecular Weight: 674.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-alpha-sialyl-n-acetyllactosamine is a member of neuraminic acids.
Overview

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is a complex carbohydrate that plays significant roles in biological processes, particularly in the context of cell interactions and viral infections. It is a component of human milk oligosaccharides, contributing to the nutritional and immunological properties of breast milk. The compound is recognized for its involvement in the binding of influenza viruses, making it a subject of interest in virology and glycoscience.

Source

This compound is primarily derived from fermentation processes involving genetically modified strains of Escherichia coli. It can be isolated from human milk, where it exists as part of a complex mixture of oligosaccharides. The sodium salt form is commonly used in research and industrial applications due to its stability and solubility.

Classification

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt belongs to the class of sialylated oligosaccharides, specifically categorized as a sialylated trisaccharide. Its structure comprises three main components: N-acetylneuraminic acid (sialic acid), galactose, and glucose.

Synthesis Analysis

Methods

The primary method for synthesizing 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt involves enzymatic glycosylation processes. The synthesis typically occurs in the Golgi apparatus of cells or can be replicated in vitro using specific glycosyltransferases.

Technical Details

The production process includes:

  1. Fermentation: Utilizing genetically modified E. coli strains that express the necessary enzymes for glycosylation.
  2. Isolation: After fermentation, the product is isolated through a series of filtration and chromatographic techniques.
  3. Purification: The sodium salt form is purified using ion-exchange chromatography followed by concentration and spray-drying to yield a powdered product.
Molecular Structure Analysis

Structure

The structure of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt can be represented as follows:

  • Molecular Formula: C23_{23}H38_{38}N2_{2}O19_{19}Na
  • Molecular Mass: 655.53 Da
  • CAS Number: 81693-22-3

The compound consists of three sugar units linked together, with N-acetylneuraminic acid attached via an α-(2→3) linkage to galactose, which is further linked to glucose via a β-(1→4) bond.

Chemical Reactions Analysis

Reactions

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt can undergo several types of chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one functional group with another.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide.
  • Reducing Agents: Sodium borohydride.
  • Substituting Agents: Various nucleophiles and electrophiles depending on the desired reaction.

The products formed from these reactions vary based on conditions and reagents used.

Mechanism of Action

Process

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt functions primarily as a glycan component in O-glycopeptides. Its mechanism involves:

  1. Binding Interactions: It interacts with proteins and other biomolecules on cell surfaces.
  2. Cell Signaling: Influences cellular pathways related to immune responses and viral infections.

Data

The compound has been shown to affect cell function, including impacts on gene expression and cellular metabolism, highlighting its importance in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water, making it suitable for various biological assays.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in glycosylation reactions due to its reactive hydroxyl groups.

Relevant analyses indicate that the compound retains its structural integrity under physiological conditions, which is vital for its biological functions.

Applications

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt has diverse applications in scientific research:

  • Chemistry: Used as a reference material in studies analyzing milk oligosaccharides.
  • Biology: Employed in creating avian receptor analogue glycoprobes for studying influenza viruses.
  • Medicine: Investigated for its role in influenza virus binding mechanisms, particularly concerning subtypes like H7N2.
  • Industry: Utilized in producing glycan components for various applications, including pharmaceuticals and diagnostics.
Structural and Functional Analysis in Glycoconjugate Biology

Role in Sialylated Oligosaccharide Architecture of O-Glycopeptides

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt (3'-SLN) constitutes a critical architectural element in O-glycopeptides, where it typically terminates glycan chains on mucin-type glycoproteins. This sialylated trisaccharide (α-Neu5Ac-(2→3)-β-D-Gal-(1→4)-D-GlcNAc) serves as a determinant of glycan spatial conformation and biological accessibility. Its sodium salt formulation enhances solubility and stability, facilitating experimental manipulation while preserving biological relevance [4] [6].

In O-glycan biosynthesis, 3'-SLN occupies terminal positions on core 1 (Galβ1-3GalNAc-Ser/Thr) or core 2 (GlcNAcβ1-6[Galβ1-3]GalNAc-Ser/Thr) structures. The enzymatic addition of α2-3-linked sialic acid to N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) precursors occurs in the trans-Golgi apparatus via ST3 β-galactoside α2,3-sialyltransferases (ST3Gals). This modification prevents further chain elongation by masking the underlying galactose residue, thereby terminating poly-N-acetyllactosamine (poly-LacNAc) extension [2] [3].

Structurally, 3'-SLN introduces both electrostatic repulsion (via the anionic sialic acid carboxylate group) and steric bulk, which collectively influence glycoprotein conformation. In Helicobacter pylori recognition systems, 3'-SLN functions as a molecular mimic of human glycans, competitively inhibiting bacterial adhesion to gastric epithelium through steric blockade of neutrophil-activating protein (HPNAP) binding sites [6]. The sodium counterion neutralizes the trisaccharide's negative charge, optimizing its three-dimensional presentation for protein recognition.

Table 1: Enzymatic Cleavage Patterns of Sialylated Oligosaccharides by Endo-β-galactosidases

Enzyme SourceSpecificity for 3'-SLNCleavage SiteStructural Constraints
Escherichia freundiiResistantGalβ1-4GlcNAc bondsInactivated by α2-3 sialylation of galactose
Bacteroides fragilisResistantUnbranched poly-LacNAcRequires unsialylated Galβ1-4GlcNAc elements
Flavobacterium keratolyticusPartially sensitiveBranched poly-LacNAcTolerant of peripheral sialylation
Clostridium perfringensResistantGalα1-3Gal linkagesSpecific for α-galactosyl epitopes

Stereochemical Specificity in Glycan-Protein Interaction Networks

The stereochemistry of 3'-SLN governs its participation in glycan-protein recognition cascades, with its α2-3 sialyllactosamine epitope serving as a high-affinity ligand for siglecs (sialic acid-binding immunoglobulin-type lectins) and selectins. The sodium salt configuration stabilizes the carboxylate moiety of N-acetylneuraminic acid (Neu5Ac), optimizing its spatial orientation for receptor engagement [2] [3].

Three-dimensional NMR analyses reveal that the 3'-sialyl linkage induces a characteristic bend in the oligosaccharide backbone, positioning the glycerol side chain of Neu5Ac for hydrophobic interactions with protein binding pockets. This contrasts with the extended conformation of unsialylated LacNAc. The N-acetyl group of sialic acid forms hydrogen bonds with conserved arginine residues in siglec-5, while the equatorial carboxylate coordinates calcium ions in selectin binding sites [3] [6].

Steric exclusion phenomena are evident in enzymatic processing: 3'-SLN demonstrates complete resistance to endo-β-galactosidases from Escherichia freundii and Bacteroides fragilis due to sialic acid occlusion of the galactose C3 hydroxyl group—the essential enzyme recognition site. This contrasts with unsialylated poly-LacNAc chains, which undergo extensive degradation by these enzymes [2]. Similarly, fucosylation at GlcNAc C3 (forming Lewis x epitopes) further restricts enzyme accessibility, highlighting the hierarchical nature of steric constraints in glycan processing.

Table 2: Influence of Structural Modifications on 3'-SLN Protein Interactions

Structural FeatureEffect on Protein BindingFunctional Consequence
Sialic acid carboxylateCoordinate Ca²⁺ in selectins; H-bond with siglecsLeukocyte rolling; inhibitory signaling
Galactose C4 hydroxylMasked by sialic acidBlocks β1-3/4 galactosyltransferase extension
GlcNAc N-acetyl groupVan der Waals contacts with galectin-3 CRDWeak affinity for galectins (Kd ~10⁻³ M)
α2-3 linkage conformationInduces 40° bend in glycan backboneOptimizes siglec docking geometry
Sodium counterionNeutralizes electrostatic repulsion between glycansFacilitates glycan clustering in membrane microdomains

Comparative Analysis with 6'-Sialyl-N-Acetyllactosamine Isomers

The regioisomer 6'-sialyl-N-acetyllactosamine (6'-SLN; α-Neu5Ac-(2→6)-β-D-Gal-(1→4)-D-GlcNAc) exhibits distinct biophysical and biological properties despite identical chemical composition. X-ray crystallographic studies demonstrate that the α2-6 linkage in 6'-SLN preserves the linear conformation of the LacNAc backbone, positioning sialic acid perpendicular to the galactose ring. This contrasts sharply with the bent topology of 3'-SLN [5] [7].

Biosynthetically, 6'-SLN formation is mediated by ST6 β-galactoside α2,6-sialyltransferase 1 (ST6Gal1), which shows preferential activity toward N-glycan antennae over O-glycan cores. This enzyme specificity underlies the predominant localization of 6'-sialylated epitopes on N-linked glycoproteins, while 3'-sialylated structures dominate in O-glycopeptides [5].

Functional divergence is exemplified in immune regulation:

  • T Cell Modulation: 3'-SLN-terminated glycans on CD45 enhance galectin-3 binding, forming lattice structures that restrict TCR mobility and dampen signaling. Conversely, 6'-SLN on the same receptor fails to engage galectins effectively due to suboptimal spatial presentation [5].
  • Pathogen Defense: 3'-SLN in human milk and urine competitively inhibits H. pylori adhesion by mimicking host receptors. The 6'-isomer shows 5-fold lower inhibition efficacy due to altered steric compatibility with bacterial adhesins [6].
  • Enzymatic Stability: Both isomers resist endo-β-galactosidase cleavage but exhibit differential sensitivity to sialidases. Neuraminidases from influenza virus show 3-fold higher activity toward α2-3 linkages, while mammalian cytosolic sialidases preferentially hydrolyze α2-6 bonds [2] [5].

Table 3: Comparative Biochemical Properties of Sialyl-N-acetyllactosamine Isomers

Property3'-SLN Sodium Salt6'-SLN Sodium SaltBiological Significance
Molecular FormulaC₂₅H₄₂N₂O₁₉•Na (MW: 674.60) [4]C₂₃H₃₈NO₁₉Na (MW: 655.53) [9]Mass distinction in MS analysis
Glycosidic Bond Angle40° bend at sialyl-galactose junctionLinear extensionAlters accessibility in glycan clusters
Dominant GlycoconjugateO-glycopeptides, glycolipidsN-glycoproteinsCompartmentalized biosynthetic pathways
Galectin-3 AffinityKd = 1.2 ± 0.3 mMKd > 5 mMLattice formation in T cell regulation [5]
H. pylori InhibitionIC₅₀ = 45 μM [6]IC₅₀ = 225 μMHost defense mechanism specificity

Properties

CAS Number

81693-22-3

Product Name

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C25H42N2O19

Molecular Weight

674.6 g/mol

InChI

InChI=1S/C25H42N2O19/c1-8(32)26-10(4-28)16(37)20(13(36)6-30)44-23-19(40)22(18(39)14(7-31)43-23)46-25(24(41)42)3-11(34)15(27-9(2)33)21(45-25)17(38)12(35)5-29/h4,10-23,29-31,34-40H,3,5-7H2,1-2H3,(H,26,32)(H,27,33)(H,41,42)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19+,20+,21+,22-,23-,25-/m0/s1

InChI Key

RGZDLTASXRMKKF-RXEVBYPSSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O.[Na+]

Synonyms

Neu5Ac2-α-3Gal1-β-4GlcNAc

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O

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